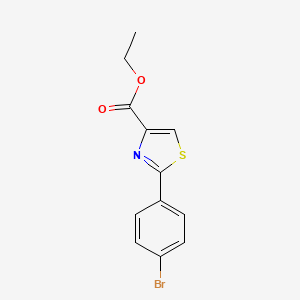

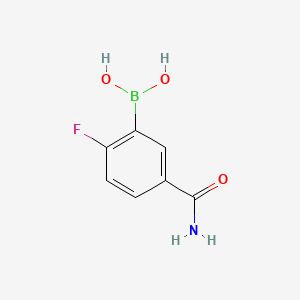

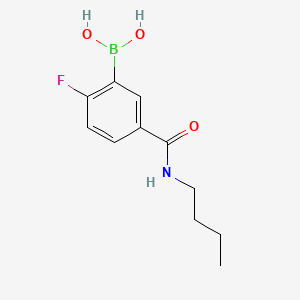

(5-Carbamoyl-2-fluorophenyl)boronic acid

Overview

Description

“(5-Carbamoyl-2-fluorophenyl)boronic acid” is a type of organoboron compound . It is involved in Suzuki cross-coupling reactions and the synthesis of biaryl amides with muscarinic acetylcholine receptor subtype M1 agonistic activity .

Molecular Structure Analysis

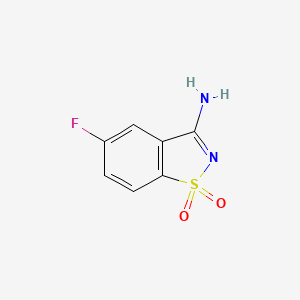

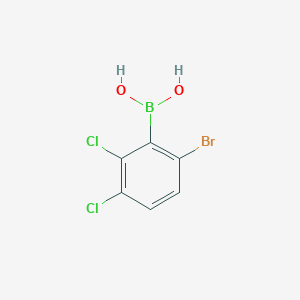

The molecular formula of “this compound” is C7H7BFNO3 . The average mass is 182.945 Da and the monoisotopic mass is 183.050308 Da .

Chemical Reactions Analysis

“this compound” is involved in Suzuki–Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, used to form carbon-carbon bonds .

Scientific Research Applications

Fluorescence Quenching Studies

(5-Carbamoyl-2-fluorophenyl)boronic acid derivatives, such as 5-chloro-2-methoxy phenyl boronic acid and 4-fluoro-2-methoxyphenyl boronic acid, have been studied for their fluorescence quenching properties in alcohol environments. These studies involve steady-state fluorescence measurements and aim to understand the conformational changes in solutes due to intermolecular and intramolecular hydrogen bonding. The formation of different conformers of the solutes in the ground state leads to a negative deviation in the Stern–Volmer plots. This research provides insights into the fluorescence properties of boronic acid derivatives and their interactions with quenchers like aniline (Geethanjali et al., 2015).

Optical Modulation and Saccharide Recognition

Phenyl boronic acids, including derivatives similar to this compound, are important for their ability to recognize saccharides and bind to diols. These properties are utilized in the development of carbon nanotube-based sensors. The modulation of near-infrared fluorescence in response to saccharide binding is a key area of study, with the structural variations in boronic acids affecting the quantum yield and the efficiency of saccharide recognition. This research is significant for developing new materials and sensors based on boronic acid interactions with biological molecules (Mu et al., 2012).

Fluorescent Boronic Acid Sensors

Carbazole-based fluorescent boronic acid sensors have been developed to investigate the fluorescence transduction efficiency of the d-PET effect, where the fluorophore acts as the electron donor. The orientation of the electron donor/acceptor significantly affects the fluorescence modulation efficiency of the photoinduced electron transfer process. This research contributes to the understanding of how molecular structure impacts the properties of fluorescent sensors and provides a basis for designing improved PET sensors (Zhang et al., 2010).

Boronic Acid Functional Lanthanide Metal-Organic Frameworks

Boric acid is used to tune the optical properties of lanthanide metal-organic frameworks (LMOFs) for dual-fluorescence emission. This research demonstrates that rational selection of functional ligands can improve the sensing efficiency of LMOFs, enhancing their selectivity towards targets like fluoride ions. The ability to modulate optical properties and improve sensing efficiency has implications for developing advanced materials for detection and sensing applications (Yang et al., 2017).

Mechanism of Action

Target of Action

Boronic acids and their derivatives are known to be involved in suzuki-miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon-carbon bond forming reactions .

Mode of Action

In the Suzuki-Miyaura cross-coupling reaction, the (5-Carbamoyl-2-fluorophenyl)boronic acid would act as a nucleophile . The reaction involves the transmetalation of the boronic acid to a palladium catalyst, followed by a reductive elimination step to form a new carbon-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway involving this compound . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It’s important to note that boronic acids and their derivatives are known to be only marginally stable in water . The rate of hydrolysis is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH .

Result of Action

The result of the action of this compound in the Suzuki-Miyaura cross-coupling reaction is the formation of a new carbon-carbon bond . This allows for the synthesis of complex organic compounds from simpler precursors .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of water and the pH of the environment . As mentioned earlier, boronic acids and their derivatives are only marginally stable in water and the rate of their hydrolysis is considerably accelerated at physiological pH .

Safety and Hazards

Future Directions

Boronic acids, including “(5-Carbamoyl-2-fluorophenyl)boronic acid”, are widely used in Suzuki–Miyaura coupling reactions . This reaction is a powerful tool for forming carbon-carbon bonds, which is a key step in the synthesis of many organic compounds . Therefore, the study and application of boronic acids in this reaction continue to be a significant area of research .

Properties

IUPAC Name |

(5-carbamoyl-2-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BFNO3/c9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-3,12-13H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDVPMVJEURRBQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C(=O)N)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50660198 | |

| Record name | (5-Carbamoyl-2-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874289-39-1 | |

| Record name | (5-Carbamoyl-2-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Carbamoyl-2-fluorobenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(6-Bromo-2H-benzo[b][1,4]oxazin-4(3H)-yl)-6,6-dimethyl-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one](/img/structure/B1521880.png)

![2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B1521888.png)

![3-[3-(Furan-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1521891.png)

![4-(7-Bromo-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B1521896.png)

![[2-(2-Propoxyphenyl)ethyl]amine hydrochloride](/img/structure/B1521897.png)